molecular formula C10H8N2O3 B1403655 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1399654-82-0

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B1403655
CAS No.: 1399654-82-0
M. Wt: 204.18 g/mol
InChI Key: OOYCLILZCXINKA-UHFFFAOYSA-N
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Description

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a nitro-substituted spirocyclic indole derivative characterized by a cyclopropane ring fused to an indole scaffold.

Properties

IUPAC Name

5-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYCLILZCXINKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with cyclopropane intermediates in the presence of a base catalyst can yield the desired spirocyclic structure . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one with structurally related spirocyclic indoles, focusing on substituent effects, synthesis, and stability.

Structural and Substituent Effects

Compound Name Substituent Molecular Weight (g/mol) Key Properties
5'-Nitro-1',2'-dihydrospiro[...]-2'-one -NO₂ ~236.2 (estimated) Strong electron-withdrawing nitro group enhances electrophilicity; may increase stability but reduce solubility in polar solvents .
6'-Bromo-1',2'-dihydrospiro[...]-2'-one -Br 204.23 Bromine’s moderate electron-withdrawing effect and bulky size may hinder ring-opening reactions; reported purity: 95% .
5'-Chloro-1',2'-dihydrospiro[...]-2'-one -Cl ~194.6 (estimated) Chloro substituent offers weaker electron withdrawal than nitro, potentially improving metabolic stability in biological systems .
5'-Amino-1',2'-dihydrospiro[...]-2'-one -NH₂ ~207.2 (estimated) Electron-donating amino group increases nucleophilicity; discontinued commercial availability suggests synthetic or stability challenges .

Research Implications and Gaps

Further studies should prioritize:

Spectroscopic Characterization : Obtaining NMR and HRMS data to confirm structural assignments, as done for chloro and bromo analogs .

Biological Activity

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a complex organic compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a nitro group at the 5' position and a ketone group at the 2' position. The structural characteristics of this compound make it a subject of interest for various biological and chemical studies.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 1399654-82-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, often involving indole derivatives with cyclopropane intermediates in the presence of base catalysts.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence binding affinity and specificity. The compound's effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic processes.

Anticancer Activity

Recent studies have shown that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, a bis-cyclopropane analog related to disorazole C1 demonstrated potent anti-proliferative activity against various human colorectal cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism of Action
5'-Nitro-1',2'-dihydrospiro...HCT116TBDInduces apoptosis, disrupts microtubule formation
(−)-CP2-disorazole C1RKO4Microtubule destabilization
(−)-CP2-disorazole C1HCT1526Induces DNA damage and apoptosis

Antimicrobial Activity

The compound's potential antimicrobial properties have not been extensively studied but are hypothesized based on structural similarities to other known antimicrobial agents. Compounds featuring spirocyclic structures have shown promise in inhibiting the growth of pathogenic bacteria.

Study on Microtubule Interaction

A study examining the interaction of related compounds with microtubules found that they inhibited tubulin polymerization and induced apoptosis in cancer cell lines. This suggests that this compound may exhibit similar properties.

Table 2: Effects on Microtubule Dynamics

TreatmentEffect on Tubulin PolymerizationApoptosis Induction
ControlNormalNone
Compound AInhibitionYes
5'-Nitro-1',2'-dihydrospiro...TBDTBD

Mechanistic Insights from Related Compounds

Research on compounds structurally related to this compound indicates that they may disrupt key cellular signaling pathways involved in cancer progression. The induction of apoptosis and alteration in protein expression levels were noted as significant outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Reactant of Route 2
5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

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